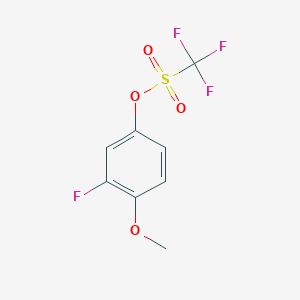
(R)-5-Hydroxymethyl Tolterodine Methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Hydroxymethyl Tolterodine Methacrylate is a chemical compound that combines the pharmacological properties of tolterodine with the functional group of methacrylate. Tolterodine is known for its use in treating overactive bladder by acting as a muscarinic receptor antagonist. The methacrylate group allows for polymerization, making this compound useful in various applications, including medical and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Hydroxymethyl Tolterodine Methacrylate typically involves the following steps:
Synthesis of Tolterodine: Tolterodine is synthesized through a series of reactions starting from benzyl chloride and diisopropylamine, followed by a Grignard reaction with p-cresol.
Hydroxymethylation: The tolterodine is then hydroxymethylated to introduce the hydroxymethyl group.
Methacrylation: The final step involves the reaction of the hydroxymethyl tolterodine with methacrylic anhydride under basic conditions to form ®-5-Hydroxymethyl Tolterodine Methacrylate.
Industrial Production Methods
Industrial production of ®-5-Hydroxymethyl Tolterodine Methacrylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of tolterodine using automated reactors.
Purification: Purification of the intermediate hydroxymethyl tolterodine through crystallization or chromatography.
Methacrylation: Large-scale methacrylation using industrial-grade methacrylic anhydride and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Hydroxymethyl Tolterodine Methacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methacrylate group can undergo substitution reactions, particularly in polymerization processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) are used in polymerization reactions.
Major Products
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohols.
Polymerization Products: Polymers with methacrylate backbones.
Wissenschaftliche Forschungsanwendungen
®-5-Hydroxymethyl Tolterodine Methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Studied for its interactions with biological systems, particularly in drug delivery systems.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-5-Hydroxymethyl Tolterodine Methacrylate involves its interaction with muscarinic receptors. The compound acts as a competitive antagonist, inhibiting bladder contraction and reducing detrusor pressure. The methacrylate group allows it to be incorporated into polymers, which can be used in various applications, including controlled drug release systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolterodine: The parent compound, used primarily for treating overactive bladder.
Fesoterodine: Another muscarinic receptor antagonist with similar pharmacological properties.
Methacrylate Monomers: Compounds like methyl methacrylate and ethyl methacrylate used in polymer synthesis.
Uniqueness
®-5-Hydroxymethyl Tolterodine Methacrylate is unique due to its dual functionality. It combines the pharmacological effects of tolterodine with the polymerizable methacrylate group, making it versatile for both medical and industrial applications.
Eigenschaften
Molekularformel |
C26H35NO3 |
|---|---|
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C26H35NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,19-20,23,28H,1,14-15,17H2,2-6H3/t23-/m1/s1 |
InChI-Schlüssel |
LOCFHEXUJQYDFL-HSZRJFAPSA-N |
Isomerische SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C |
Kanonische SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


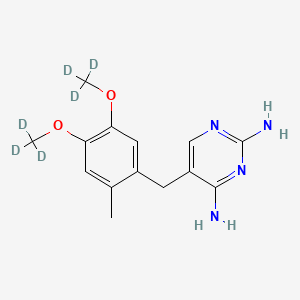
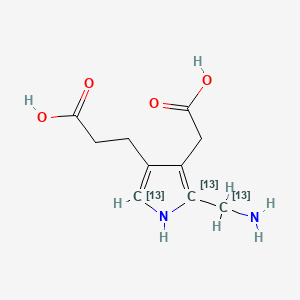
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
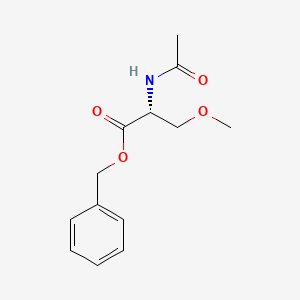
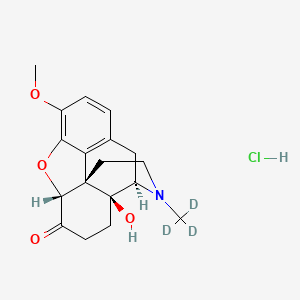
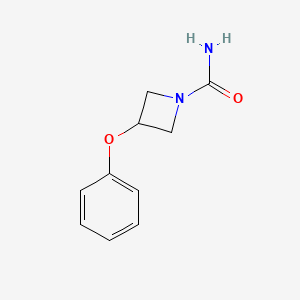

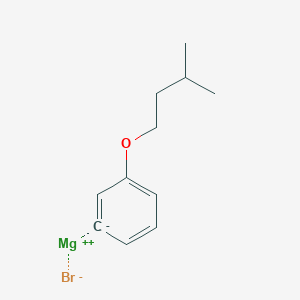
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)
![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)
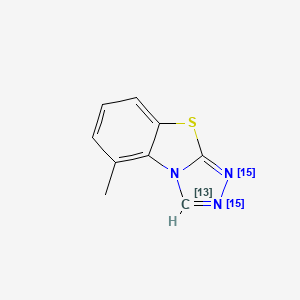
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
